(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone
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Overview
Description
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridazinyl group, a triazolyl group, and a piperazinyl group, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against cancer cell lines
Mode of Action
It’s known that 1,2,4-triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that our compound might interact with its targets (potentially cancer cells) in a similar manner, leading to cell death.
Biochemical Pathways
Given the potential anticancer activity of similar compounds, it’s possible that this compound could affect pathways related to cell proliferation and apoptosis . The downstream effects could include the inhibition of tumor growth and the induction of cancer cell death.
Result of Action
Based on the potential anticancer activity of similar compounds, it’s plausible that this compound could induce apoptosis in cancer cells, thereby inhibiting tumor growth .
Biochemical Analysis
Cellular Effects
In vitro cytotoxic evaluation indicated that some compounds similar to (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
Molecular Mechanism
It is suggested that similar compounds exert their effects at the molecular level by inducing apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyridazinyl and triazolyl structures. One common approach is to first synthesize the 1H-1,2,4-triazole ring, followed by its attachment to the pyridazinyl group. The piperazinyl and pyridin-4-yl groups are then introduced through subsequent reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up to ensure efficient production. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups that can be further modified for specific applications.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity has been explored in the context of drug discovery and development.
Medicine: : It has shown promise as a potential therapeutic agent for various diseases.
Industry: : Its unique chemical properties make it useful in the development of new materials and technologies.
Comparison with Similar Compounds
This compound is unique in its structure and properties, but it can be compared to other similar compounds such as:
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
1,2,4-triazole derivatives
4-(1H-1,2,3-triazol-1-yl)benzamides
These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone lies in its specific combination of functional groups and its potential for diverse applications.
Properties
IUPAC Name |
pyridin-4-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c25-16(13-3-5-17-6-4-13)23-9-7-22(8-10-23)14-1-2-15(21-20-14)24-12-18-11-19-24/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBIUQRUNMMNSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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